Levobunolol hydrochloride
Vue d'ensemble
Description
Levobunolol hydrochloride is a noncardioselective beta-adrenoceptor blocking agent used for ophthalmic purposes . It is primarily used to manage ocular hypertension and open-angle glaucoma .
Synthesis Analysis
The synthesis of a Levobunolol-specific molecularly imprinted polymer (MIP) was studied using DFT calculations . The optimal MIP synthesis parameters involve the use of (trifluoromethyl)-arylic acid (TFMAA) as the functional monomer, toluene and chloroform as the solvents, and pentaerythritol triacrylate (PETRA) as the cross-linking agent .Molecular Structure Analysis
The molecular formula of Levobunolol hydrochloride is C17H25NO3 . The average mass is 291.385 Da and the monoisotopic mass is 291.183441 Da .Chemical Reactions Analysis
Levobunolol is a beta-adrenergic antagonist that is equally effective at β1- and β2-receptor sites . It reduces both elevated and normal intraocular pressure (IOP) in patients with or without glaucoma .Physical And Chemical Properties Analysis
Levobunolol hydrochloride is soluble in water and methanol and slightly soluble in ethanol . The melting point of Levobunolol hydrochloride is between 209 to 211 °C (408 to 412 °F) .Applications De Recherche Scientifique
Vasodilatory Mechanism on Vascular Smooth Muscle Cells Levobunolol hydrochloride is a beta-adrenergic antagonist primarily used for the treatment of glaucoma, but it has also been shown to increase ocular blood flow. Research into its vasodilatory mechanism reveals that levobunolol induces relaxation in pre-contracted rabbit ciliary artery rings through a concentration-dependent manner without binding to histamine H1 receptors. Its effect is attributed to the blockade of calcium entry through non-voltage-dependent calcium channels and a change in calcium sensitivity of vascular smooth muscle cells, suggesting potential therapeutic benefits beyond intraocular pressure reduction (Dong, Ishikawa, Wu, & Yoshitomi, 2007).
Transdermal Delivery for Antihypertensive Activity Exploring the systemic delivery of Levobunolol via transdermal route showcases its potential in overcoming the challenges posed by its short biological half-life and frequent dosing requirements. Studies indicate that Levobunolol free base exhibits a higher skin permeation potential than its hydrochloride salt, with in vitro skin permeation flux values significantly varying based on the system, suggesting the feasibility of transdermal delivery systems for Levobunolol's sustained antihypertensive effects (Ghosh, Chiao, & Gokhaie, 1992).
Ocular Surface Impact Comparison Research comparing Levobunolol hydrochloride with Timolol maleate on the human ocular surface has shown that Levobunolol does not significantly reduce noninvasive breakup time (NIBUT) of the precorneal tear film, indicating a lesser impact on precorneal tear film stability compared to Timolol. Both drugs significantly decreased tear volume, illustrating their effects on ocular surface parameters which are crucial for the treatment's tolerability and patient comfort (Ishibashi, Yokoi, & Kinoshita, 2003).
Development of In-situ Gels for Glaucoma Treatment The development and optimization of Levobunolol HCl in-situ gels for glaucoma treatment aim to improve therapeutic efficacy by increasing contact time, controlling drug release, and reducing administration frequency. Using polymers like Carbopol940 and HPMC, these gels have shown satisfactory gelling strength, clear visual appearance, and controlled drug release, indicating a promising approach for enhancing Levobunolol's application in glaucoma management (Pandey, 2010).
Safety And Hazards
Levobunolol hydrochloride is harmful if swallowed . It may cause eye irritation, and systemic side effects can occur if the substance reaches the nasal mucosa via the tear duct . These effects include orthostatic hypotension (low blood pressure) and other effects on the heart and circulatory system, breathing problems in people with asthma, and skin symptoms such as itching and aggravation of psoriasis .
Propriétés
IUPAC Name |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDOBSIBZKFCP-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020777 | |
Record name | Levobunolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Betagan | |
CAS RN |
27912-14-7 | |
Record name | Levobunolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27912-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levobunolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalene-1(2H)-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.281 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOBUNOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90S49LDHH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.